molecular formula C12H10Br2N2S2 B112918 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline CAS No. 7038-31-5

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline

Cat. No. B112918
CAS RN: 7038-31-5
M. Wt: 406.2 g/mol
InChI Key: QKGJYQWMAQOPIA-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline is a chemical compound with the CAS Number: 7038-31-5 . Its molecular formula is C12H10Br2N2S2 and it has a molecular weight of 406.16 . The IUPAC name for this compound is 6,6’-disulfanediylbis (3-bromoaniline) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10Br2N2S2/c13-7-1-3-11 (9 (15)5-7)17-18-12-4-2-8 (14)6-10 (12)16/h1-6H,15-16H2 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been reported, showcasing the utility of bromoaniline derivatives in complex organic syntheses. These compounds are characterized using techniques like X-ray crystallography, NMR, MS, and IR, highlighting their structural complexity and potential for various applications (Wang & Dong, 2009).

Biochemical and Pharmacological Research

  • Bromobenzene derivatives, including bromoaniline compounds, have been synthesized and studied for their potential to alkylate protein nitrogen nucleophiles. These studies are significant for understanding the biochemical interactions and potential therapeutic applications of such compounds (Bambal & Hanzlik, 1994).

Crystallography and Material Sciences

  • The crystalline structure of compounds similar to 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline has been a subject of interest, providing insights into the molecular arrangement and potential material science applications. Such studies contribute to the understanding of molecular interactions and structural properties (Zhang, Dong, & Zhu, 1996).

Photophysical and Biomolecular Interactions

  • Research on bromoaniline derivatives in photophysical analyses and biomolecular binding properties offers valuable insights. The interactions with ct-DNA and the understanding of π-stacking and hydrogen-bonding interactions are crucial for developing new therapeutic agents and understanding molecular interactions (Bonacorso et al., 2018).

Antibacterial Applications

  • The synthesis and evaluation of antibacterial activity of compounds containing bromoaniline demonstrate the potential of such derivatives in developing new antibacterial agents. The effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli highlights the pharmaceutical significance of these studies (Abood, Ali, & Qabel, 2019).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(2-amino-4-bromophenyl)disulfanyl]-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJYQWMAQOPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)SSC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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